1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]pyrrolidine
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Description
Scientific Research Applications
Synthesis and Biological Study
A novel compound, closely related to the chemical structure , was synthesized and demonstrated higher antimicrobial activity compared to its metal complexes, showing potential as an antimicrobial agent (P. N. Patel, K. .. Patel, H. S. Patel, 2011).
Heteroarylation of Acetonitriles
Research on the heteroarylation of pyridin-2-yl and quinolin-2-ylacetonitriles by chloroquinoxalines has developed methods for synthesizing compounds containing pyridine and quinoline nuclei, which are valuable for pharmaceutical research (A. Kozynchenko, Y. Volovenko, F. Babichev, V. K. Promonenkov, 1990).
Anti-Plasmodial and Antifungal Activity
The synthesis of N-functionalized aminoquinolines, including compounds similar to the one , has shown moderate activity against a chloroquine-sensitive strain of Plasmodium falciparum, and some compounds displayed activity against chloroquine-resistant strains. Additionally, certain derivatives exhibited antifungal activity, highlighting their potential as antimalarial and antifungal agents (Stéphanie Vandekerckhove, Sofie Van Herreweghe, J. Willems, B. Danneels, T. Desmet, C. de Kock, Philip Smith, K. Chibale, M. D’hooghe, 2015).
Direct Halogenation
The selective halogenation of C1–H bond in pyrrolo[1,2-a]quinoxalines has been developed, allowing for the diversification of these compounds, which are important for pharmaceutical research and organic synthesis. This method supports the modification of quinoxaline derivatives for further research applications (Huy X Le, T. Hoang, T. Tran, Cao T.D. Nguyen, L. Chiem, N. Phan, T. Nguyen, 2021).
Novel Fluoroquinolone Antibacterial Agents
Synthesis of new pyrrolidine derivatives, including fluoroquinolone antibacterials, demonstrated potent antimicrobial activity against both Gram-negative and Gram-positive organisms. This research underscores the potential of such compounds in developing new antibacterial drugs (C. Hong, Y. K. Kim, J. Chang, S. H. Kim, H. Choi, D. H. Nam, Y. Kim, J. H. Kwak, 1997).
Properties
IUPAC Name |
8-(4-chlorophenyl)sulfonyl-9-pyrrolidin-1-yl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c22-14-3-5-15(6-4-14)29(25,26)20-13-23-17-12-19-18(27-9-10-28-19)11-16(17)21(20)24-7-1-2-8-24/h3-6,11-13H,1-2,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTLIPSUYYZVCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=NC3=CC4=C(C=C32)OCCO4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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